![molecular formula C10H18ClNO B2994814 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride CAS No. 2230807-43-7](/img/structure/B2994814.png)
5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride
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Overview
Description
5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride is a chemical compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The InChI code for 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride is1S/C10H17NO.ClH/c1-3-9(4-1)7-11-8-10(12-9)5-2-6-10;/h11H,1-8H2;1H
. This code provides a textual representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available in the current resources. Physical And Chemical Properties Analysis
The physical form of 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride is a powder . It has a molecular weight of 203.71 . The compound is stored at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
1. Acid-Catalyzed Reactions and Transannular Ring Expansion
The study by Adam & Crämer (1987) investigated the acid-catalyzed reactions of similar compounds, such as 1-Oxadispiro[2.1.2.2]nonane, exploring transannular ring expansion in monocyclic substrates. This research provides insight into the behavior of similar compounds under acidic conditions, which could be relevant for 5-Oxa-11-azadispiro[3.1.3^6.3^4]dodecane hydrochloride.
2. Synthesis of Polycyclic Oxygen-containing Spiro-Heterocycles
Becker et al. (2008) reported on the unexpected formation of polycyclic oxygen-containing spiro-heterocycles in certain reactions, demonstrating the potential for synthesizing complex structures with this compound.
3. Cyclooctane Derivatives and Transannular Reactions
Sedenkova et al. (2022) discussed the reactivity of cyclooctane derivatives and their propensity for transannular reactions. This research highlights the significance of such compounds in the synthesis of polyfunctional and heterocyclic compounds.
4. Synthesis of Dispiro-α-Methylene-γ-Butyrolactones
Kakiuchi et al. (1980) and (1981) focused on the synthesis of various dioxadispiro compounds, including 1,6-Dioxadispiro[2.0.4.4]dodecan-7-one and 7-Alkylidene-5-oxadispiro[2.0.4.4]dodecan-6-ones. Their work provides a basis for understanding the synthesis pathways of related spiro compounds.
5. Structure and Conformational Analysis of Spiro Derivatives
Rowicki et al. (2019) conducted a structural and conformational analysis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, providing valuable information on the physical and chemical properties of such spiro compounds.
6. Synthesis of Spiroaminals and Biological Activities
Sinibaldi & Canet (2008) reviewed synthetic approaches to spiroaminals, which are cores of biologically active natural and synthetic products. This highlights the pharmaceutical potential of spiro compounds.
7. Zeolite Synthesis Using Azonia-Spiro Compounds
Millini et al. (1998) explored zeolite synthesis in the presence of azonia-spiro compounds, demonstrating the application of spiro compounds in materials science and catalysis.
Safety and Hazards
The safety information available indicates that 5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
5-oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-3-9(4-1)7-11-8-10(12-9)5-2-6-10;/h11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRZIBHJLNETHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC3(O2)CCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxa-11-azadispiro[3.1.36.34]dodecane;hydrochloride | |
CAS RN |
2230807-43-7 |
Source
|
Record name | 5-oxa-11-azadispiro[3.1.3^{6}.3^{4}]dodecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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